

A Comparative Analysis of Gadoversetamide and Gadobutrol for Magnetic Resonance Imaging

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Compound of Interest

Compound Name: *Gadosircoclamide*

Cat. No.: *B15550440*

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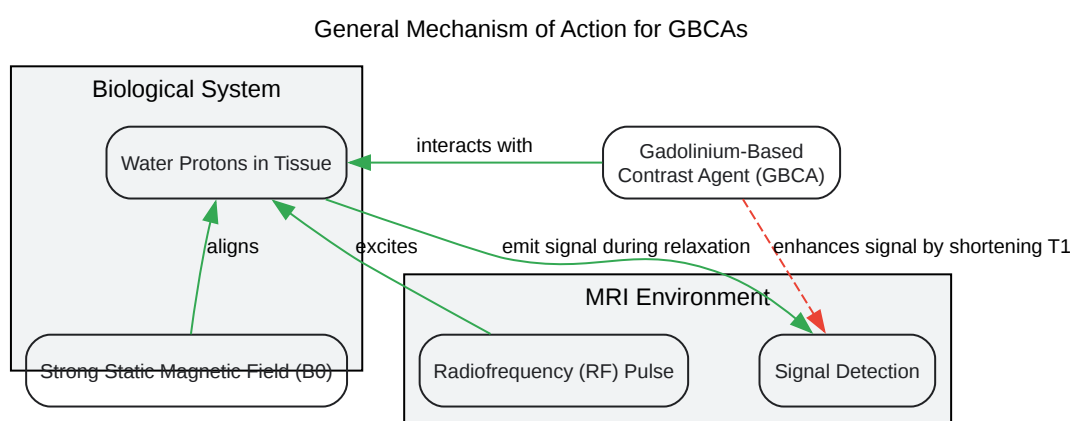
An Important Note on **Gadosircoclamide**: Initial literature and database searches did not yield any information on a compound named "**Gadosircoclamide**." This suggests that it may be an investigational compound not yet widely documented, a developmental code name, or a potential misnomer. To provide a valuable comparative guide as requested, this report will focus on a detailed comparison between Gadoversetamide and a well-established, structurally distinct gadolinium-based contrast agent (GBCA), Gadobutrol. This comparison will highlight key differences between linear and macrocyclic GBCAs, a critical consideration in research and clinical applications.

Gadoversetamide (marketed as OptiMARK) is a linear, non-ionic gadolinium-based contrast agent.[1][2] In contrast, Gadobutrol (marketed as Gadavist or Gadovist) is a macrocyclic, non-ionic GBCA.[3][4] The fundamental difference in their molecular structure—a linear open chain versus a pre-organized macrocyclic cage for the gadolinium ion—profoundly influences their stability, relaxivity, and safety profiles. This guide provides a comprehensive comparison of these two agents, supported by experimental data and protocols.

Mechanism of Action

Gadolinium-based contrast agents function by shortening the T1 relaxation time of water protons in their vicinity.[5] The gadolinium ion (Gd^{3+}) is highly paramagnetic due to its seven unpaired electrons.[5] When placed in a strong magnetic field, as in an MRI scanner, the Gd^{3+} ion creates a fluctuating local magnetic field. This field enhances the rate at which nearby water

protons return to their equilibrium state after being excited by radiofrequency pulses. This process, known as T1 relaxation, leads to a brighter signal on T1-weighted images, thereby improving the contrast between different tissues.[5] Both Gadoversetamide and Gadobutrol operate on this principle. After intravenous administration, they distribute into the extracellular fluid space, highlighting areas of abnormal vascularity or blood-brain barrier disruption.[5][6]



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Fig. 1: General mechanism of action for gadolinium-based contrast agents.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters of Gadoversetamide and Gadobutrol.

Table 1: General and Physicochemical Properties

Property	Gadoversetamide (OptiMARK)	Gadobutrol (Gadavist)
Chemical Structure	Linear Chelate[1]	Macrocyclic Chelate[7]
Ionic Character	Non-ionic[1]	Non-ionic[7]
Molecular Formula	C ₂₀ H ₃₄ GdN ₅ O ₁₀ [8]	C ₁₈ H ₃₁ GdN ₄ O ₉ [3]
Molecular Weight	664.79 g/mol [2]	604.71 g/mol [3]
Concentration	0.5 mmol/mL[1]	1.0 mmol/mL[7]

Table 2: Relaxivity Data (r1 and r2) in L·mmol⁻¹·s⁻¹

Parameter	Gadoversetamide	Gadobutrol
r1 in Human Plasma (1.5 T)	4.4 - 5.0[1]	4.7 ± 0.2[9]
r1 in Human Plasma (3.0 T)	Not widely reported	3.6 ± 0.2[9]
r2 in Human Plasma (1.5 T)	Not widely reported	6.8 ± 0.2[9]
r2 in Human Plasma (3.0 T)	Not widely reported	6.3 ± 0.3[9]

Note: Relaxivity values can vary based on the experimental medium (e.g., plasma, whole blood, water) and temperature.

Table 3: Pharmacokinetic Parameters

Parameter	Gadoversetamide	Gadobutrol
Elimination Half-life	~103.6 minutes (1.7 hours)[6] [10]	~1.8 hours[7][11]
Volume of Distribution (Vd)	162 ± 25 mL/kg[10][12]	~0.18 L/kg (in adults)[13]
Plasma Protein Binding	Negligible (in vitro)[10][12]	Negligible[7][11]
Excretion	>95% renal (unchanged) within 24h[10][12]	>90% renal (unchanged) within 12h[7][13]
Metabolism	Not metabolized[10][12]	Not metabolized[7][13]

Table 4: Stability Constants

Parameter	Gadoversetamide	Gadobutrol
Thermodynamic Stability (log K _{therm})	16.6[14]	21.8[14][15]
Conditional Stability (log K _{cond} at pH 7.4)	15.0[14]	Not available
Kinetic Stability (Dissociation t _{1/2})	35 seconds (in 0.1 M HCl)[14]	24 hours (in 0.1 M HCl)[14]

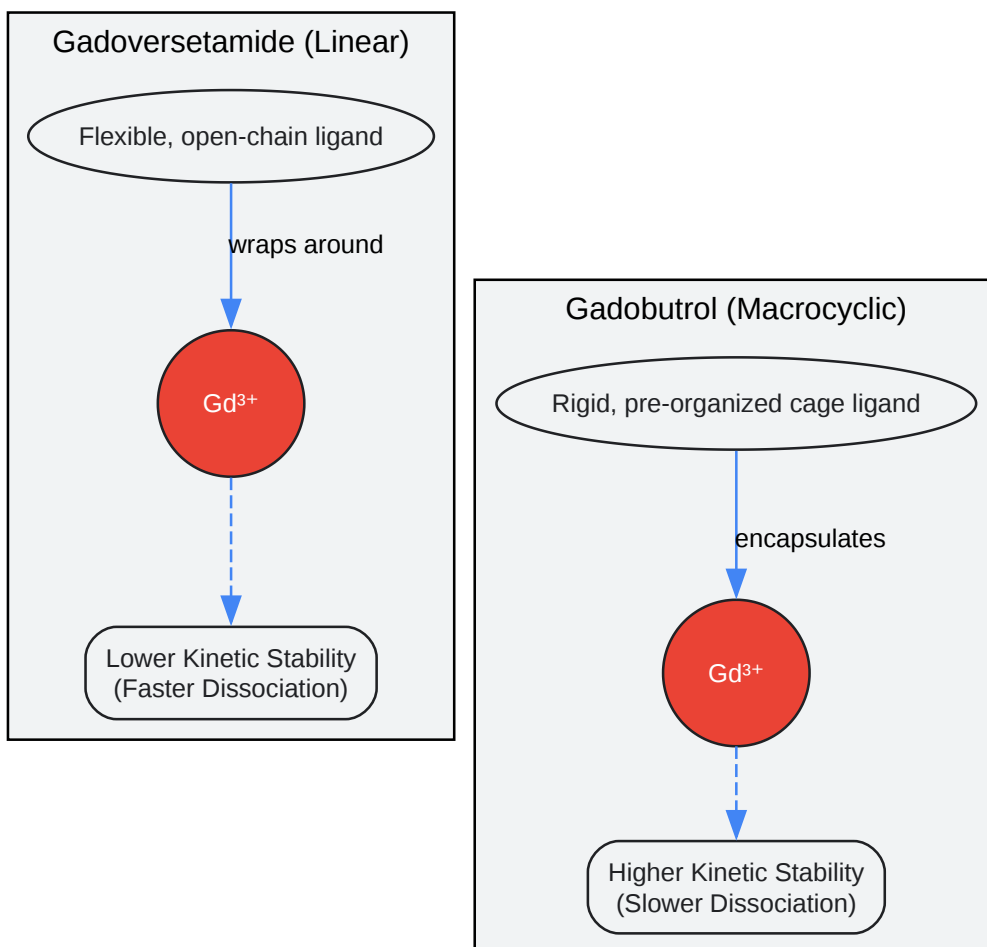
Structural Differences and Stability

The most significant difference between Gadoversetamide and Gadobutrol lies in their chelate structure. Gadoversetamide has a linear, flexible structure, while Gadobutrol features a rigid, pre-organized macrocyclic cavity that encapsulates the Gd³⁺ ion. This structural difference directly impacts their stability.

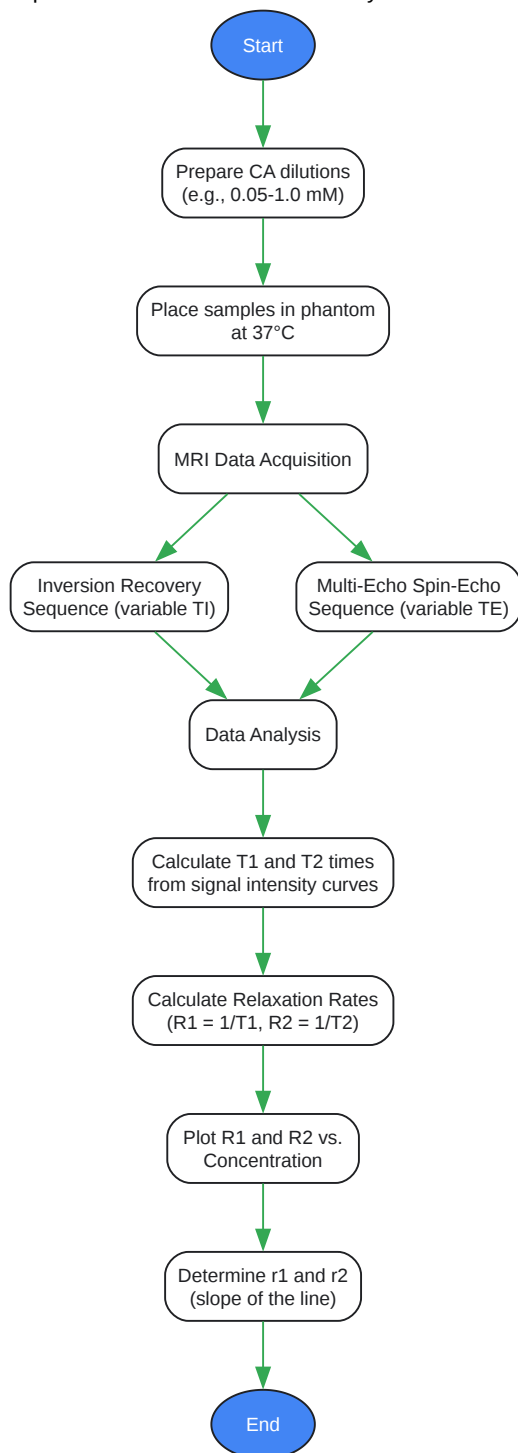
Macrocyclic agents like Gadobutrol exhibit significantly higher thermodynamic and kinetic stability compared to linear agents like Gadoversetamide.[14] The high kinetic stability of Gadobutrol means it has a much slower rate of dissociation, reducing the potential for the release of toxic free Gd³⁺ ions in the body.[14] This is a critical factor in the safety profile of

GBCAs, particularly concerning the risk of Nephrogenic Systemic Fibrosis (NSF) in patients with renal impairment.[\[7\]](#)

Structural Comparison of GBCA Chelates



Experimental Workflow for Relaxivity Measurement

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